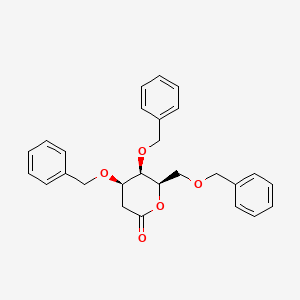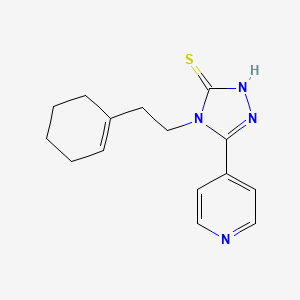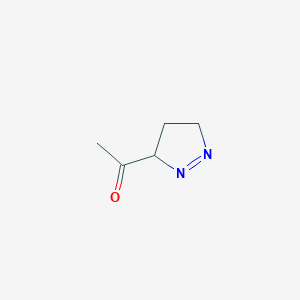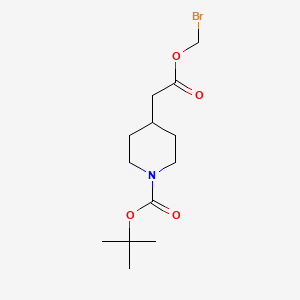
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22BrNO4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromomethoxy compounds under controlled conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with bromomethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethoxy group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparación Con Compuestos Similares
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: Similar in structure but with a bromoacetyl group instead of a bromomethoxy group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Another brominated piperidine derivative used in organic synthesis.
These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C13H22BrNO4 |
|---|---|
Peso molecular |
336.22 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-(bromomethoxy)-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-6-4-10(5-7-15)8-11(16)18-9-14/h10H,4-9H2,1-3H3 |
Clave InChI |
ISMRKOCQPBNJQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine](/img/structure/B11768504.png)
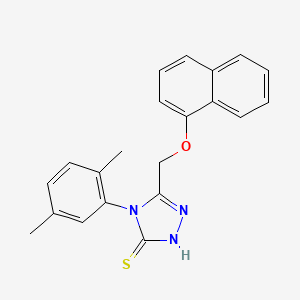
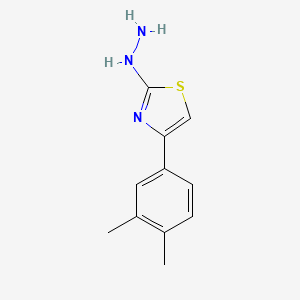
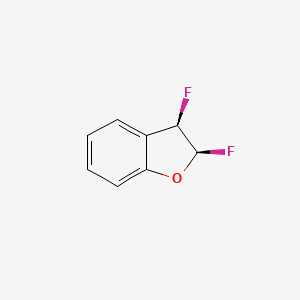


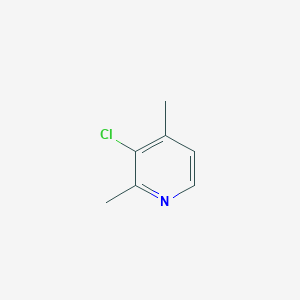
![(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B11768548.png)
